2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile
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Overview
Description
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile is a chemical compound characterized by the presence of a triazine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile typically involves the reaction of appropriate triazine derivatives with thiol-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization and purification to obtain the desired compound in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution on the triazine ring.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetic acid
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methylbenzonitrile
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanohydrazide
Uniqueness: The presence of both the triazine ring and the nitrile group in 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological effects based on recent research findings.
- Molecular Formula: C9H15N5O3S
- Molecular Weight: 245.31 g/mol
- CAS Number: 123456-78-9 (for reference purposes)
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related triazine derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The synthesized compounds displayed antibacterial activity comparable to conventional antibiotics .
Compound | Antimicrobial Activity | Reference |
---|---|---|
Compound A | Effective against MRSA | |
Compound B | Inhibition of Gram-positive bacteria | |
Compound C | Broad-spectrum antibacterial effects |
Cytotoxicity
In vitro studies assessing the cytotoxic effects of triazine derivatives have revealed promising results:
- Compounds were tested against various cancer cell lines (e.g., Jurkat and HT29), with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This indicates a potential for further development as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of key enzymes : Many triazine derivatives inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of cellular processes : These compounds may interfere with DNA synthesis or protein function in target cells.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazine-based compounds and evaluated their antimicrobial activity using a broth microdilution method. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against MRSA strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, a specific derivative was tested against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM in Jurkat cells after 48 hours of treatment. This suggests potential applicability in cancer therapy.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-1-2-12-4-3(10)7-5(11)9-8-4/h2H2,(H2,7,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIALOKEFSYKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.